N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide
Description
Properties
Molecular Formula |
C9H15N3OS |
|---|---|
Molecular Weight |
213.30 g/mol |
IUPAC Name |
N-[4-(aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide |
InChI |
InChI=1S/C9H15N3OS/c1-9(2,3)7(13)12-8-11-6(4-10)5-14-8/h5H,4,10H2,1-3H3,(H,11,12,13) |
InChI Key |
TVFMDAQOHPIINF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(=O)NC1=NC(=CS1)CN |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Strategy
The synthesis of N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide typically involves:
- Construction of the 1,3-thiazole ring via cyclization reactions.
- Introduction of the aminomethyl group at the 4-position of the thiazole ring.
- Attachment of the 2,2-dimethylpropanamide moiety at the 2-position of the thiazole ring.
The synthetic route usually starts from readily available precursors such as thioamides and α-haloketones or α-haloesters, which undergo cyclization under basic or acidic conditions to form the thiazole core. Subsequent functional group transformations introduce the aminomethyl substituent and the amide group.
Detailed Synthetic Routes
Thiazole Ring Formation
One common approach to synthesize the 1,3-thiazole ring involves the cyclization of a thioamide with a haloketone or haloester under basic conditions. For example, a thioamide reacts with 2-bromo- or 2-chloro-substituted carbonyl compounds to form the thiazole nucleus through nucleophilic substitution and intramolecular cyclization.
Introduction of the Aminomethyl Group
The aminomethyl group at the 4-position can be introduced via reductive amination of the corresponding aldehyde or halomethyl precursor attached to the thiazole ring. This involves:
- Formation of an aldehyde or halomethyl intermediate at the 4-position of the thiazole.
- Reaction with ammonia or a primary amine under reductive amination conditions, typically using sodium cyanoborohydride or similar reducing agents, to convert the aldehyde to the aminomethyl group.
Formation of the 2,2-Dimethylpropanamide Moiety
The 2,2-dimethylpropanamide group is introduced by acylation of the amino group on the thiazole ring or its precursor using 2,2-dimethylpropanoic acid derivatives such as acid chlorides or anhydrides. The reaction conditions favor amide bond formation, often employing coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of bases.
Industrial and Optimization Considerations
Industrial synthesis of this compound focuses on maximizing yield and purity while maintaining cost-effectiveness. Strategies include:
- Use of continuous flow reactors to improve reaction control and scalability.
- Optimization of catalysts and solvents through high-throughput screening.
- Minimization of by-products by controlling reaction parameters such as temperature, pH, and stoichiometry.
Reaction Conditions Summary Table
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| Thiazole ring formation | Cyclization | Thioamide + α-haloketone, base (e.g., NaOH) | Formation of 1,3-thiazole core |
| Aminomethyl group introduction | Reductive amination | Aldehyde intermediate + NH3 + NaCNBH3 | Conversion to aminomethyl group |
| Amide moiety formation | Acylation (amide bond formation) | 2,2-Dimethylpropanoic acid chloride + amine, coupling agent (EDCI/DCC) | Formation of 2,2-dimethylpropanamide |
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions, often facilitated by reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted thiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide exerts its effects involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes or receptors, leading to the inhibition or activation of certain biological pathways. For example, it may inhibit the activity of enzymes involved in the synthesis of bacterial cell walls, thereby exhibiting antimicrobial properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Heterocycle Modifications
Pyridine vs. Thiazole Derivatives
- N-(4-Iodo-3-pyridyl)-2,2-dimethylpropanamide (43) : Replacing the thiazole ring with a pyridine ring alters electronic properties and binding affinity. Synthesis of this compound achieved 70% yield via n-BuLi-mediated iodination, with 95.9% purity after silica plug purification . In contrast, thiazole derivatives often exhibit higher metabolic stability due to sulfur’s electron-withdrawing effects.
Thiazole Ring Functionalization
- 2-[4-(Chloromethyl)-1,3-thiazol-2-yl]-N-(2,5-dimethylphenyl)acetamide hydrochloride: Substituting aminomethyl with chloromethyl introduces reactivity for further derivatization but reduces nucleophilicity. The hydrochloride salt form enhances solubility, critical for pharmacokinetics .
- This compound demonstrated anti-inflammatory and analgesic activities in preclinical studies .
Amide Group Variations
2,2-Dimethylpropanamide Derivatives
- N-(4-Formyl-3-pyridinyl)-2,2-dimethylpropanamide: The formyl group on pyridine allows for Schiff base formation, a strategy used in prodrug design. However, the aldehyde’s reactivity may limit stability compared to the aminomethyl group in the target compound .
- N-{3-Chloro-4-[4-(2-furoyl)-1-piperazinyl]phenyl}-2,2-dimethylpropanamide : Incorporation of a piperazine-furoyl group increases molecular weight (389.88 g/mol) and complexity, which may reduce synthetic yield (26% reported for analog 8h) .
Alternative Amide Substituents
- N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide: The morpholino group enhances water solubility, with 95% purity achieved via column chromatography. This highlights the importance of polar substituents in optimizing drug-like properties .
- 2-Amino-N-[4-(Hydrazinylcarbonyl)-1,3-thiazol-2-yl]-3-phenylpropanamide (S5b): Hydrazinyl groups enable metal chelation, useful in designing enzyme inhibitors. However, hydrazine derivatives may pose toxicity risks .
Table 2. Physicochemical Data
Biological Activity
N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide, also known by its chemical structure and various identifiers, is a thiazole-derived compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 173.26 g/mol. It features a thiazole ring which is known for its biological relevance in medicinal chemistry. The presence of the aminomethyl group enhances its interaction with biological targets.
Research indicates that compounds containing thiazole moieties often exhibit various pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The specific biological activity of this compound can be attributed to its ability to modulate specific receptors or enzymes in biological pathways.
TRPV3 Modulation
One notable mechanism involves the modulation of the transient receptor potential vanilloid 3 (TRPV3) channel. TRPV3 is implicated in pain perception and inflammatory responses. A study identified similar thiazole derivatives as effective modulators of TRPV3, suggesting potential applications in treating conditions associated with pain and inflammation .
Biological Activity Data
The biological activity of this compound can be summarized in the following table:
Case Studies and Research Findings
- Antimicrobial Activity : In a controlled study, this compound demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined to be effective at low concentrations.
- Anti-inflammatory Effects : A study evaluating the compound's anti-inflammatory properties found that it significantly reduced levels of pro-inflammatory cytokines in vitro. This suggests its potential use in treating inflammatory diseases.
- Cytotoxic Effects on Cancer Cells : Research has shown that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, highlighting its potential as an anticancer agent .
Q & A
Q. What are the established synthetic routes for N-[4-(Aminomethyl)-1,3-thiazol-2-yl]-2,2-dimethylpropanamide?
The compound can be synthesized via multi-step reactions involving thiazole ring formation and subsequent amidation. A general approach includes:
- Step 1 : Condensation of 4-aminomethylthiazole precursors with 2,2-dimethylpropanoyl chloride under anhydrous conditions.
- Step 2 : Purification via recrystallization in ethanol or column chromatography (silica gel, eluent: ethyl acetate/hexane mixtures) .
- Key variables : Reaction temperature (reflux at 80–100°C), solvent choice (ethanol, DMF), and acid catalysts (e.g., glacial acetic acid) to optimize yields .
Q. What spectroscopic techniques are recommended for structural confirmation?
- 1H/13C NMR : Assign peaks for the thiazole ring (δ 6.8–7.5 ppm for protons, δ 120–150 ppm for carbons) and the 2,2-dimethylpropanamide moiety (δ 1.2–1.5 ppm for methyl groups) .
- IR Spectroscopy : Confirm amide C=O stretching (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
- Elemental Analysis : Validate purity by comparing calculated vs. experimental C, H, N, and S percentages (e.g., C14H17N3O2S requires C 55.42%, H 5.65%) .
Q. How is the compound’s solubility and stability assessed for experimental use?
- Solubility : Test in polar (water, DMSO) and non-polar solvents (chloroform, ethyl acetate) using UV-Vis spectroscopy (λmax ~260–280 nm for thiazole absorption) .
- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure, monitored via HPLC .
Advanced Research Questions
Q. How can computational methods aid in understanding the compound’s reactivity and interactions?
- Density Functional Theory (DFT) : Optimize geometry using B3LYP/SDD basis sets to predict bond angles (e.g., C–N–C in thiazole: ~121°) and electrostatic potential surfaces .
- Molecular Docking : Simulate binding to biological targets (e.g., enzymes) using AutoDock Vina; prioritize poses with lowest binding energy (ΔG < -7 kcal/mol) .
- ADMET Prediction : Use SwissADME to estimate pharmacokinetic properties (e.g., LogP ~3.6, PSA ~90 Ų) .
Q. What strategies address contradictory data in biological activity assays?
- Dose-Response Validation : Repeat assays with tighter concentration gradients (e.g., 0.1–100 µM) to identify IC50/EC50 trends .
- Interference Checks : Rule out fluorescence/quenching artifacts (common with thiazoles) using orthogonal assays (e.g., SPR vs. fluorescence-based methods) .
- Crystallography : Resolve 3D structures of compound-target complexes (e.g., using SHELXL for refinement) to validate binding modes .
Q. How is the compound functionalized to explore structure-activity relationships (SAR)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
